6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a nitrobenzyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under specific conditions. For example, the reaction may involve the use of a base such as sodium methoxide in refluxing butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution of Benzyl Group: The major products would depend on the substituent introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new therapeutic agents due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer processes, while the thiazolo[3,2-a]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine core fused to a pyridine ring.
Uniqueness
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for developing novel compounds with specific biological and material applications.
Properties
CAS No. |
1173927-25-7 |
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Molecular Formula |
C13H9N3O3S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N3O3S/c17-12-10(8-14-13-15(12)4-5-20-13)6-9-2-1-3-11(7-9)16(18)19/h1-5,7-8H,6H2 |
InChI Key |
HAUHZWPJVZLMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
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